molecular formula C9H9ClFN B12281431 (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine

(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12281431
M. Wt: 185.62 g/mol
InChI Key: XOQKIBTXOKUXEP-VIFPVBQESA-N
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Description

(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound characterized by its unique structure, which includes a chlorine and fluorine atom attached to an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of an indane derivative, followed by amination to introduce the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This may involve continuous flow reactors and advanced purification techniques to maintain the quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms in the compound make it suitable for nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild heating.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

    (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (1S)-6-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine atom, leading to different chemical properties.

    (1S)-5-chloro-6-fluoro-1H-inden-1-amine: Similar structure but without the dihydro component, which can influence its stability and reactivity.

Uniqueness: The presence of both chlorine and fluorine atoms in (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine makes it unique, providing a balance of electronic effects that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1

InChI Key

XOQKIBTXOKUXEP-VIFPVBQESA-N

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]1N)F)Cl

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)Cl

Origin of Product

United States

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